molecular formula C11H10BrNO2S B13578056 Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate

Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate

Cat. No.: B13578056
M. Wt: 300.17 g/mol
InChI Key: HMVAJYBABNNPCQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with an amino group at position 3, a bromine atom at position 7, and an ethyl ester at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The amino group enhances hydrogen-bonding capacity, while the bromine atom facilitates further cross-coupling reactions .

Properties

IUPAC Name

ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVAJYBABNNPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis, which allows for efficient and high-yield production. The use of microwave irradiation accelerates the reaction process and improves the overall yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

    Condensation Reactions: The carboxylate group can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted benzothiophenes.

    Oxidation Products: Oxidized derivatives of the amino group.

    Reduction Products: Reduced derivatives of the carboxylate group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can disrupt cellular processes such as cell division and proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate

Structural Differences : Replaces the ethyl ester with a methyl ester.
Key Properties :

  • Molecular Formula: C₁₁H₁₀BrNO₂S (vs. C₁₂H₁₂BrNO₂S for the ethyl analog).
  • Mass Spectrometry: Predicted collision cross-sections (CCS) for adducts like [M+H]⁺ (144.0 Ų) and [M+Na]⁺ (146.8 Ų) suggest similar conformational stability to the ethyl derivative .

Ethyl 7-bromo-1-benzothiophene-2-carboxylate

Structural Differences: Lacks the 3-amino group. Key Properties:

  • Synthesis: Prepared via condensation of 3-bromo-2-fluorobenzaldehyde with ethyl mercaptoacetate in acetonitrile, followed by purification . Implications: Absence of the amino group diminishes hydrogen-bonding capacity, limiting utility in target-specific applications like enzyme inhibition.

Ethyl 2-(acetylamino)-6-bromo-7-(3-hydroxy-2-methylpropoxy)-1-benzothiophene-3-carboxylate

Structural Differences :

  • Acetamido group at position 2.
  • 3-hydroxy-2-methylpropoxy substituent at position 6.
    Key Properties :
  • Molecular Formula: C₁₇H₂₀BrNO₅S.

Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate

Structural Differences :

  • Chloroacetyloxy group at position 7.
    Key Properties :
  • Molecular Formula: C₁₅H₁₃BrClNO₅S.
  • Reactivity : The chloroacetyl group is a reactive site for nucleophilic substitution, enabling conjugation with biomolecules or polymers .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
This compound C₁₂H₁₂BrNO₂S 314.20 g/mol 3-NH₂, 7-Br, 2-COOEt Hydrogen-bonding, cross-coupling substrate
Mthis compound C₁₁H₁₀BrNO₂S 300.17 g/mol 3-NH₂, 7-Br, 2-COOMe Lower lipophilicity, similar CCS to ethyl analog
Ethyl 7-bromo-1-benzothiophene-2-carboxylate C₁₁H₉BrO₂S 285.16 g/mol 7-Br, 2-COOEt Simpler synthesis, lacks amino functionality
Ethyl 2-(acetylamino)-6-bromo-7-(3-hydroxy-2-methylpropoxy)-1-benzothiophene-3-carboxylate C₁₇H₂₀BrNO₅S 454.32 g/mol 2-NHAc, 7-O-(3-hydroxy-2-methylpropoxy) Enhanced hydrophilicity, prodrug candidate
Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate C₁₅H₁₃BrClNO₅S 442.70 g/mol 2-NHAc, 7-O-(chloroacetyl) Reactive chloroacetyl group, bioconjugation

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